Dodecyl hydrogen fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

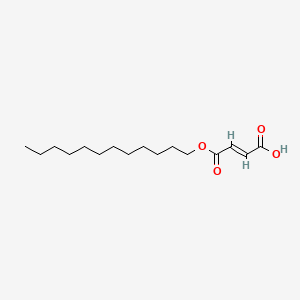

Dodecyl hydrogen fumarate is an organic compound with the chemical formula C₁₆H₂₈O₄. It is a white crystalline or powdery solid that is soluble in organic solvents. This compound is primarily used as a surfactant, dispersant, and wetting agent in various industrial applications, including paints, coatings, inks, and adhesives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dodecyl hydrogen fumarate is commonly synthesized through an esterification reaction between dodecyl alcohol and fumaric acid. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

C12H25OH+HOOC-CH=CH-COOH→C12H25OOC-CH=CH-COOH+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include controlling the temperature, reaction time, and concentration of reactants. The esterification reaction is typically carried out in a batch or continuous process, followed by purification steps such as distillation or recrystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Dodecyl hydrogen fumarate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form dodecyl fumarate.

Reduction: Reduction reactions can convert this compound to dodecyl succinate.

Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Dodecyl fumarate

Reduction: Dodecyl succinate

Substitution: Various substituted dodecyl fumarates, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications in Material Science

Dodecyl hydrogen fumarate is utilized in the synthesis of polymers and surfactants. Its amphiphilic nature allows it to function effectively as a surfactant in formulations, enhancing the dispersion of hydrophobic materials in aqueous solutions.

Polymer Synthesis

- Polymerization Processes : this compound can be used as a monomer in the production of copolymers, which are valuable in creating materials with specific mechanical and thermal properties.

- Applications : These copolymers find uses in coatings, adhesives, and sealants due to their improved adhesion properties.

Pharmaceutical Applications

The compound's surfactant properties make it an attractive candidate for pharmaceutical formulations. It aids in the solubilization of poorly soluble drugs, enhancing bioavailability.

Drug Delivery Systems

- Nanoparticle Formulations : this compound can be incorporated into nanoparticle systems to improve drug delivery efficiency. Its ability to form micelles helps encapsulate hydrophobic drugs, facilitating their transport through biological membranes.

- Case Study : Research has shown that formulations containing this compound significantly enhance the solubility and stability of certain anticancer agents, leading to improved therapeutic outcomes.

Biochemical Applications

In biochemistry, this compound serves as a critical component in various assays and biochemical processes.

Cell Lysis

- The compound is effective in lysing cells during protein extraction processes. Its surfactant properties disrupt cell membranes, allowing for the release of intracellular proteins.

- Application Example : In studies involving membrane proteins, this compound has been used to solubilize proteins while maintaining their functional integrity for further analysis.

Comparative Analysis Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Material Science | Polymer synthesis | Improved mechanical properties |

| Pharmaceuticals | Drug delivery systems | Enhanced solubility and bioavailability |

| Biochemistry | Cell lysis | Efficient protein extraction |

Mecanismo De Acción

The mechanism of action of dodecyl hydrogen fumarate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better dispersion and wetting. This is achieved through the interaction of its hydrophobic dodecyl chain with hydrophobic surfaces and its hydrophilic fumarate group with aqueous environments. These interactions facilitate the formation of micelles and other structures that enhance the solubility and stability of various compounds .

Comparación Con Compuestos Similares

Similar Compounds

Sodium dodecyl sulfate: An anionic surfactant commonly used in cleaning and hygiene products.

Dodecyl benzene sulfonate: Another surfactant used in detergents and industrial applications.

Uniqueness

Dodecyl hydrogen fumarate is unique due to its specific ester structure, which provides distinct surfactant properties compared to other similar compounds. Its ability to form stable micelles and its compatibility with a wide range of organic solvents make it particularly valuable in industrial applications .

Propiedades

Número CAS |

2424-61-5 |

|---|---|

Fórmula molecular |

C16H28O4 |

Peso molecular |

284.39 g/mol |

Nombre IUPAC |

(E)-4-dodecoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12+ |

Clave InChI |

IIPCXIGUIPAGQB-OUKQBFOZSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)C=CC(=O)O |

SMILES isomérico |

CCCCCCCCCCCCOC(=O)/C=C/C(=O)O |

SMILES canónico |

CCCCCCCCCCCCOC(=O)C=CC(=O)O |

Key on ui other cas no. |

10283-72-4 68584-36-1 2424-61-5 |

Descripción física |

Liquid |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.